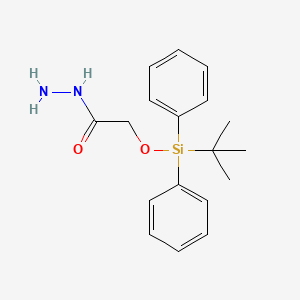

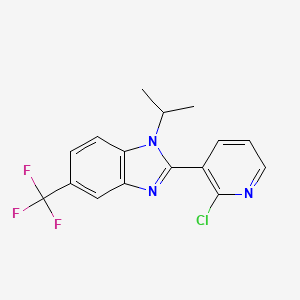

![molecular formula C17H17N3O5S B2388870 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-30-4](/img/structure/B2388870.png)

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing a pyridopyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

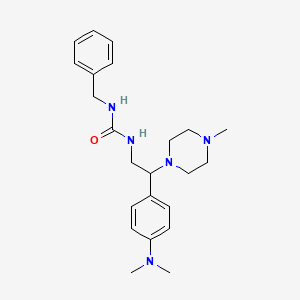

The synthesis of similar compounds has been reported in the literature. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridopyrimidine ring system. Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Aplicaciones Científicas De Investigación

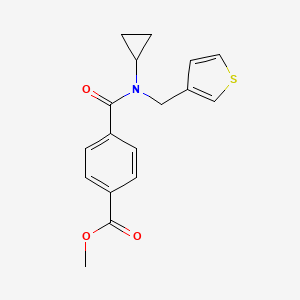

- Palbociclib : Developed by Pfizer, palbociclib is an FDA-approved drug for breast cancer treatment. It targets cyclin-dependent kinases (CDKs) and inhibits cell cycle progression .

- Dilmapimod : Although not yet approved, dilmapimod shows potential activity against rheumatoid arthritis. Its mechanism of action involves modulation of inflammatory pathways .

Inhibition of Dihydrofolate Reductase (DHFR)

The compound also inhibits dihydrofolate reductase (DHFR), a crucial enzyme involved in nucleotide synthesis. This inhibition may contribute to its antitumor effects .

Synthetic Routes

The synthetic route to obtain this pyridopyrimidine derivative involves several steps. For instance:

- Functionalization at specific positions (e.g., 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine) leads to the desired structure .

Other Potential Applications

While anticancer research dominates, keep in mind that this compound’s versatility extends beyond oncology. Researchers continue to explore its potential in various therapeutic contexts.

Feel free to explore more about this compound in the cited references . If you have any specific questions or need further details, don’t hesitate to ask! 😊

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidine derivatives, have been found to target a variety of enzymes and receptors . For instance, some of these compounds target dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For example, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .

Biochemical Pathways

Based on the targets of similar compounds, it can be inferred that the compound may affect pathways related to dna synthesis and cell proliferation .

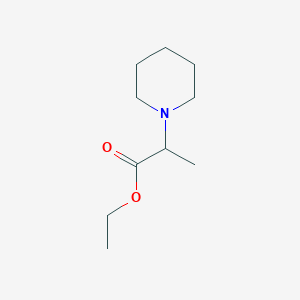

Pharmacokinetics

It’s mentioned that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-19-15(22)10-8-13(26-16(10)20(2)17(19)23)14(21)18-11-6-5-9(24-3)7-12(11)25-4/h5-8H,1-4H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCUYAKTHNDZBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)

![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)

![3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388803.png)

![2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2388807.png)